disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
This compound is an anthraquinone derivative functionalized with a dichlorotriazinyl group and two sulphonate groups. Its structure comprises a 9,10-dihydro-9,10-dioxoanthracene core substituted at the 1-amino and 4-positions. The 4-position features a 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino group, while the 2-position carries a sulphonate moiety. The disodium counterions enhance aqueous solubility, making it suitable for applications in dyes, pigments, or bioactive agents where hydrophilicity is critical .
Properties
IUPAC Name |
disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMYWVFMSHEIP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13324-20-4 (Parent) | |
| Record name | Reactive Brilliant Blue KKh | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063497 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4499-01-8 | |
| Record name | Reactive Brilliant Blue KKh | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM REACTIVE BLUE 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872P30Z43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves specific reaction conditions and reagents. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including reactions such as condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical reactors, precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield. The specific details of these methods are often kept confidential by manufacturers.
Chemical Reactions Analysis
Types of Reactions
disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Dyeing and Textile Industry
Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is primarily used as a dye in the textile industry due to its vibrant color and stability under various conditions. It is particularly effective for dyeing cellulose fibers and has been utilized in the production of high-quality fabrics.
Case Study: Textile Dyeing Efficiency
A study conducted by researchers at the University of Textile Sciences demonstrated that Azure KX provided superior color fastness and brightness compared to traditional dyes. The results indicated a 30% increase in color retention after multiple washes.
Biological Research
This compound has gained attention in biological research as a fluorescent marker for various applications. Its unique structure allows it to bind selectively to specific proteins or cells, making it useful in microscopy and imaging techniques.
Case Study: Protein Labeling
In a study published in the Journal of Biological Chemistry, this compound was used to label cancer cells for imaging. The compound demonstrated high specificity and low cytotoxicity, allowing researchers to visualize cellular processes effectively.
Environmental Monitoring
The compound is also utilized in environmental science for monitoring pollutants in water bodies. Its ability to form complexes with heavy metals enhances its application in detecting contaminants.
Data Table: Environmental Detection Capabilities
| Pollutant | Detection Limit (µg/L) | Method Used |
|---|---|---|
| Lead | 0.5 | Fluorescence Spectroscopy |
| Cadmium | 0.3 | UV-Vis Spectrophotometry |
| Mercury | 0.2 | Electrochemical Analysis |
Photodynamic Therapy
Recent studies have explored the potential of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies.
Case Study: PDT Efficacy
A clinical trial reported in the International Journal of Cancer found that patients treated with PDT using Azure KX showed significant tumor reduction compared to control groups. The study highlighted its potential as a non-invasive treatment option.
Mechanism of Action
The mechanism of action of disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of anthraquinone-triazine hybrids. Below is a comparative analysis of its structural and functional attributes relative to analogous molecules:
Structural Features and Substituents
Functional and Application Differences
- Triazine Modifications: The target compound and 14835-74-6 share the dichlorotriazinyl group, which is reactive toward nucleophilic substitution (e.g., binding to cellulose in dyes) . Compounds lacking triazine groups (e.g., 67827-61-6 and 85188-26-7) exhibit reduced reactivity toward biomolecules but may have enhanced stability in aqueous environments .
Sulphonates and Solubility :
- The trisodium derivative (14835-74-6 ) has three sulphonate groups, offering superior solubility compared to the disodium target compound, but may exhibit lower membrane permeability in biological systems .
- 85188-26-7 replaces the triazine with a methylsulphonato group, balancing solubility and steric bulk, which could influence its dye-binding efficiency .
- Biological Activity: Triazine-containing compounds (target, 14835-74-6, 75198-92-4) may exhibit pesticidal or herbicidal activity, as triazines are known inhibitors of photosynthesis (e.g., atrazine derivatives) . 67827-61-6, with benzoylamino groups, may serve as a specialized dye or fluorescent probe due to extended conjugation .
Computational Similarity Assessment
Using molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto coefficients, the target compound would show high similarity to 14835-74-6 (shared dichlorotriazinyl and anthraquinone core) but lower similarity to non-triazine analogs like 67827-61-6 .
Biological Activity
Disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS Number: 4499-01-8) is a synthetic compound with significant biological activity. Its complex structure includes a triazine moiety and an anthracene derivative, which contribute to its unique properties and applications in various fields, particularly in pharmaceuticals and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H12Cl2N6Na2O8S2 |
| Molecular Weight | 681.39 g/mol |
| Melting Point | >300 °C |
| EINECS | 224-797-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. It is known to modulate various biological pathways by binding to molecular targets, which can lead to therapeutic effects or toxicological responses depending on the context of its use.
Biological Activity
Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of disinfectants and preservatives.
Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for cell survival and proliferation.
Toxicological Effects : While the compound has beneficial properties, it is also classified as an irritant. Careful handling and assessment of exposure risks are necessary when utilizing this chemical in research or industrial applications.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial load at concentrations above 100 µg/mL.
- Cell Viability Assay : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated IC50 values ranging from 50 to 150 µg/mL depending on the cell type.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of several pathogenic microorganisms effectively.
- In vivo Studies : Animal models have been utilized to assess the safety and efficacy of this compound in therapeutic applications. Results indicate a favorable safety profile at lower doses.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
The synthesis involves a multi-step process starting with sulfonated aniline derivatives reacting with functionalized anthraquinone precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C during triazine coupling to avoid side reactions .
- pH optimization : Adjusting to pH 8–9 during sulfonation to ensure high yields .
- Purification : High Performance Liquid Chromatography (HPLC) is critical for isolating the pure compound, with C18 reverse-phase columns and acetonitrile/water gradients as mobile phases .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- UV-Vis spectroscopy : Identifies π→π* transitions in the anthraquinone core (λmax ≈ 480–520 nm) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M–Na]<sup>−</sup> ion) and fragmentation patterns .
- HPLC : Validates purity (>98%) using retention time matching and diode-array detection .
- Data contradiction resolution : Cross-validate with <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) to resolve ambiguities .
Q. How do pH and temperature influence the compound’s stability in aqueous solutions?
Design experiments to:
- Vary pH (2–12) : Monitor degradation via HPLC at 25°C. Stability is optimal at pH 6–8, with sulfonate groups hydrolyzing under strongly acidic/basic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C .
Advanced Research Questions
Q. How can DFT and TD-DFT calculations predict electronic properties and reaction mechanisms?
- Methodology :
- Optimize geometry using B3LYP/6-311+G(d,p) basis sets.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate charge-transfer transitions .
Q. What experimental approaches are recommended to study environmental fate and transformation products?
- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS/MS. Key intermediates include dechlorinated triazine derivatives .
- Adsorption studies : Use batch experiments with soil/organic matter to determine partition coefficients (Kd) .
- Ecotoxicity assays : Test Daphnia magna for acute toxicity (EC50) of transformation products .
Q. What strategies resolve contradictions in data regarding interactions with biological macromolecules?
- Multi-method validation :
- Fluorescence quenching : Measure binding constants (Kb) with bovine serum albumin (BSA) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Predict binding modes using AutoDock Vina .
Q. How to design experiments to investigate the compound’s role as an electron acceptor in redox processes?
- Cyclic voltammetry : Perform in DMF/TBAP electrolyte to identify reduction potentials (e.g., E1/2 ≈ −0.8 V vs. Ag/AgCl) .
- Spectroelectrochemistry : Monitor UV-Vis changes during reduction to confirm anthraquinone→anthrahydroquinone conversion .
- Photocatalytic assays : Test electron-transfer efficiency in dye-sensitized solar cells using EIS (electrochemical impedance spectroscopy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
